Stigmasta-4,22,25-trien-3-one, (22E)-
Description
Contextualizing Stigmasta-4,22,25-trien-3-one, (22E)- in Natural Product Chemistry
(22E)-Stigmasta-4,22,25-trien-3-one has been identified as a natural product isolated from the herbs of Callicarpa giraldiana. medchemexpress.com The genus Callicarpa is known to be a rich source of various phytochemicals, including terpenoids, flavonoids, and phenylethanoid glycosides. While the detailed spectroscopic data for the isolation of (22E)-Stigmasta-4,22,25-trien-3-one from Callicarpa giraldiana is not widely available in public literature, the characterization of similar stigmastane-type steroids from other plant sources provides a framework for its structural elucidation.
For instance, the related compound (22E,24S)-Stigmasta-5,22,25-trien-3β-ol has been isolated from Clerodendrum viscosum. Its structure was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The 1H NMR spectrum of this related compound showed characteristic signals for olefinic protons at δ 5.24 and δ 5.17, corresponding to the H-22 and H-23 positions, respectively. Such data are crucial for confirming the presence and stereochemistry of the double bonds within the side chain of these complex molecules.
The structural uniqueness of (22E)-Stigmasta-4,22,25-trien-3-one lies in the specific arrangement of its double bonds and the ketone function at C-3, which differentiates it from more common phytosterols (B1254722) like stigmasterol (B192456). This specific arrangement of functional groups is pivotal in defining its chemical reactivity and biological activity.
Significance of Stigmasta-4,22,25-trien-3-one, (22E)- in Biological Systems Research
Preliminary research has indicated that (22E)-Stigmasta-4,22,25-trien-3-one possesses biological activities that warrant further investigation, particularly in the fields of oncology and antioxidant research.
Cytotoxic Activity: Studies have shown that (22E)-Stigmasta-4,22,25-trien-3-one exhibits cytotoxic effects against certain cancer cell lines. Specifically, it has been reported to be active against human breast cancer (MCF-7) and human cervical cancer (HeLa) cells. While detailed mechanistic studies on this specific compound are limited, the cytotoxic potential of related stigmasterol derivatives has been more extensively studied. For example, various synthetic derivatives of stigmasterol have shown improved cytotoxic activity against MCF-7 cells compared to the parent compound. researchgate.net The cytotoxicity of such compounds is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.gov
Antioxidant Activity: There is also an indication that (22E)-Stigmasta-4,22,25-trien-3-one may possess antioxidant properties. The antioxidant capacity of natural compounds is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is often expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.govnih.gov Specific IC50 values for the antioxidant activity of (22E)-Stigmasta-4,22,25-trien-3-one are not readily available in the surveyed literature.
The presence of double bonds in the steroidal structure can influence its antioxidant potential. The investigation into the biological activities of (22E)-Stigmasta-4,22,25-trien-3-one is an ongoing area of research, with its potential in oncology and as a modulator of androgen-dependent diseases being of particular interest. However, comprehensive studies detailing its mechanism of action are required to fully understand its significance in biological systems.
Structure
3D Structure
Properties
Molecular Formula |
C29H44O |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
BLMXNQVGERRIAW-XJZKHKOHSA-N |
Isomeric SMILES |
CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Stigmasta 4,22,25 Trien 3 One, 22e
Distribution in Terrestrial Flora
Stigmasta-4,22,25-trien-3-one, (22E)- has been primarily isolated from plant families that are known for their rich phytochemical profiles. The following sections detail its known distribution.
Isolation from Specific Plant Families (e.g., Lamiaceae, Annonaceae)
The Lamiaceae family, a group of flowering plants known for producing a wide array of secondary metabolites, is a significant source of Stigmasta-4,22,25-trien-3-one, (22E)-. Research has documented its isolation from Callicarpa giraldiana, where it is found in the herbaceous parts of the plant. scribd.comresearchgate.netscispace.comnih.govmedchemexpress.com Another member of the Lamiaceae family, Clerodendrum philippinum, has also been identified as a source of this compound. scribd.comnih.gov Phytochemical screenings of Clerodendrum philippinum have confirmed the presence of steroids in its leaves, roots, and flowers, indicating the potential for the compound to be distributed throughout the plant. scribd.comnih.gov While the presence of steroids is confirmed in these parts, specific isolation of Stigmasta-4,22,25-trien-3-one, (22E)- from each organ has not been explicitly detailed in the reviewed literature.
Based on available scientific literature, there are no reports of the isolation of Stigmasta-4,22,25-trien-3-one, (22E)- from the Annonaceae family.
| Plant Family | Species | Reference(s) |
| Lamiaceae | Callicarpa giraldiana | scribd.comresearchgate.netscispace.comnih.govmedchemexpress.com |
| Lamiaceae | Clerodendrum philippinum | scribd.comnih.gov |
Occurrence in Plant Organs and Tissues
The concentration and distribution of Stigmasta-4,22,25-trien-3-one, (22E)- can vary among different parts of the host plant. In Callicarpa giraldiana, the compound has been isolated from the "herbs," a general term that typically refers to the leaves and stems. scribd.comresearchgate.netscispace.comnih.govmedchemexpress.com
For Clerodendrum philippinum, while the presence of the broader class of steroids has been confirmed in the leaves, roots, and flowers, the specific localization of Stigmasta-4,22,25-trien-3-one, (22E)- within these organs is not yet fully elucidated in published research. scribd.comnih.govmdpi.com A related compound, (22E,24S)-stigmasta-5,22,25-trien-3β-ol, has been isolated from the whole plant of Clerodendrum viscosum, a closely related species, suggesting that the target compound may also be present throughout the plant structure, including the leaves, flowers, and fruits. nih.gov
| Plant Species | Plant Organ/Tissue | Compound Class Detected | Specific Compound | Reference(s) |
| Callicarpa giraldiana | Herbs (Leaves and Stems) | Steroids | Stigmasta-4,22,25-trien-3-one, (22E)- | scribd.comresearchgate.netscispace.comnih.govmedchemexpress.com |
| Clerodendrum philippinum | Leaves | Steroids | Not specified | scribd.com |
| Clerodendrum philippinum | Roots | Steroids | Not specified | scribd.com |
| Clerodendrum philippinum | Flowers | Steroids | Not specified | scribd.com |
| Clerodendrum viscosum | Whole Plant | Steroids | (22E,24S)-stigmasta-5,22,25-trien-3β-ol (related compound) | nih.gov |
Advanced Extraction and Purification Techniques for Stigmasta-4,22,25-trien-3-one, (22E)-
The isolation of Stigmasta-4,22,25-trien-3-one, (22E)- from its natural sources involves a combination of extraction and purification methodologies.
Chromatographic Methodologies (e.g., Column Chromatography, PTLC, HPLC)
The purification of Stigmasta-4,22,25-trien-3-one, (22E)- to a high degree of purity is commonly achieved through various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a key method for obtaining this compound as a high-purity analytical standard (≥98%).
While specific detailed protocols for the column chromatography of Stigmasta-4,22,25-trien-3-one, (22E)- are not extensively published, it is a standard and widely used technique for the separation and purification of phytosterols (B1254722) from plant extracts.
Preparative Thin-Layer Chromatography (PTLC) has been successfully employed in the isolation of a structurally related compound, (22E,24S)-stigmasta-5,22,25-trien-3β-ol, from Clerodendrum viscosum. nih.gov This suggests that PTLC is also a viable method for the purification of Stigmasta-4,22,25-trien-3-one, (22E)-. The general procedure for related compounds often involves an initial extraction with solvents such as ethanol, followed by solvent partitioning with liquids of varying polarities like petroleum ether, carbon tetrachloride, and chloroform (B151607) to separate compounds based on their solubility. nih.gov
Emerging Extraction Technologies
Modern extraction techniques offer significant advantages over conventional methods, including reduced extraction times, lower solvent consumption, and increased yields. While specific applications of these emerging technologies for Stigmasta-4,22,25-trien-3-one, (22E)- are not yet documented, their successful use for related phytosterols and triterpenoids suggests their applicability.
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing the release of intracellular components. nih.govhielscher.commdpi.com This method has been shown to be highly efficient for the extraction of steroidal saponins (B1172615) and other phytosterols. nih.gov
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process. nih.govmdpi.comresearchgate.net MAE has been effectively used for the extraction of triterpenoids from various plant sources. scribd.commdpi.comresearchgate.net
Reviews on the extraction of phytosterols highlight the potential of these green technologies to provide more sustainable and efficient alternatives to traditional solvent-based methods. researchgate.netscispace.commdpi.comnih.gov
Biosynthetic Pathways and Precursors of Stigmasta 4,22,25 Trien 3 One, 22e
General Sterol Biosynthesis Framework
The biosynthesis of sterols in most eukaryotes, including plants, begins with acetyl-coenzyme A and proceeds through the mevalonate (B85504) (MVA) pathway to produce the fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). creative-proteomics.com These five-carbon units are sequentially condensed to form squalene, a 30-carbon linear hydrocarbon. The crucial step that commits this precursor to sterol synthesis is the cyclization of 2,3-oxidosqualene (B107256). acs.org
In animals and fungi, 2,3-oxidosqualene is cyclized to lanosterol (B1674476). nih.gov While it was once believed that plant sterol synthesis proceeds exclusively through the cyclization of 2,3-oxidosqualene to cycloartenol (B190886), recent evidence has shown that the lanosterol pathway also operates in plants, although the cycloartenol pathway is predominant. nih.gov Following the initial cyclization, a series of post-cyclization modifications occur, including demethylations at the C-4 and C-14 positions, isomerization, reduction, and alkylation of the side chain. nih.gov
A key divergence between animal and plant sterol biosynthesis is the alkylation at the C-24 position of the sterol side chain in plants, a reaction catalyzed by the enzyme sterol C24-methyltransferase (SMT). ttu.edu This enzyme adds one or two methyl groups from S-adenosyl-L-methionine to the side chain, leading to the characteristic 24-alkyl sterols found in plants, such as campesterol (B1663852) (24-methyl) and sitosterol (B1666911) (24-ethyl). nih.govttu.edu Stigmasterol (B192456), a common C29 phytosterol, arises from these pathways and is characterized by a double bond at C-22 in its side chain. creative-proteomics.comnih.gov
Proposed Enzymatic Transformations Leading to Stigmasta-4,22,25-trien-3-one, (22E)-
While the specific enzymatic pathway leading to (22E)-Stigmasta-4,22,25-trien-3-one has not been fully elucidated in a single organism, its structure suggests a derivation from common phytosterols (B1254722) like stigmasterol or the related stigmasta-5,22,25-trien-3β-ol. The formation of the α,β-unsaturated ketone system (a double bond at C-4 and a ketone at C-3) is a common modification in steroid metabolism. This transformation is typically a two-step process involving the oxidation of a 3β-hydroxyl group to a 3-keto group, followed by the isomerization of the C-5 double bond to the C-4 position.
A plausible biosynthetic route can be proposed starting from (22E,24S)-Stigmasta-5,22,25-trien-3β-ol, a compound isolated from Clerodendrum viscosum. researchgate.net
Oxidation: The 3β-hydroxyl group of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol is oxidized to a 3-keto group by a 3β-hydroxysteroid dehydrogenase/isomerase. This would form the intermediate stigmasta-5,22,25-trien-3-one.
Isomerization: The same enzyme, or a dedicated steroid Δ⁵-isomerase, would then catalyze the migration of the double bond from the C-5 position to the C-4 position, yielding the final product, (22E)-Stigmasta-4,22,25-trien-3-one.
This proposed pathway is analogous to the conversion of stigmasterol to stigmasta-4,22-dien-3-one, where the hydroxyl group at C-3 is oxidized and the double bond shifts. The presence of the C-25 double bond in the starting precursor distinguishes the pathway for the synthesis of the "trien" derivative.
Intermediates and Related Biogenic Sterols in the Stigmasta Series
The biosynthesis of (22E)-Stigmasta-4,22,25-trien-3-one is intrinsically linked to a network of other stigmastane (B1239390) sterols that can serve as precursors or are formed through parallel pathways. The stigmastane skeleton itself is a 29-carbon framework derived from the cholestane (B1235564) structure with an additional ethyl group at C-24. nih.gov
Several related sterols and sterones have been identified in nature, particularly from marine sponges and plants, highlighting the metabolic diversity within this class of compounds. ird.fr These related molecules provide clues to the potential intermediates in the biosynthesis of (22E)-Stigmasta-4,22,25-trien-3-one.
| Compound Name | Structural Relationship to (22E)-Stigmasta-4,22,25-trien-3-one | Natural Source Example | Reference |
| Stigmasterol | Potential precursor lacking the C-25 double bond and having a 3β-hydroxyl and Δ⁵ bond. | Widely distributed in plants like soybean. | nih.gov |
| (22E,24S)-Stigmasta-5,22,25-trien-3β-ol | Likely direct precursor with a 3β-hydroxyl group and a Δ⁵ double bond. | Clerodendrum viscosum | researchgate.net |
| Stigmasta-4,22-dien-3-one | Analogue lacking the C-25 double bond. | Rhinacanthus nasutus, Pistia stratiotes | |
| Stigmasta-4,24(25)-dien-3-one | Isomer with the side-chain double bond at C-24(25) instead of C-22 and C-25. | Marine sponge of the genus Stelletta. | ird.fr |
| Stigmasta-4,6,24(25)-trien-3-one | Analogue with an additional double bond at C-6 and a different side-chain unsaturation pattern. | Marine sponge of the genus Stelletta. | ird.fr |
This table illustrates the variety of related stigmastane derivatives found in nature. The structural similarities, particularly the Δ⁴-3-one system and the unsaturated side chain, strongly support the proposed biosynthetic relationships derived from a common phytosterol pool. The compound (22E)-Stigmasta-4,22,25-trien-3-one itself has been isolated from the plant Callicarpa giraldiana. targetmol.comchemicalbook.com
Chemical Synthesis and Derivatization Strategies for Stigmasta 4,22,25 Trien 3 One, 22e
Total Synthesis Approaches to the Stigmasta Skeleton
The total synthesis of the stigmastane (B1239390) skeleton, a complex tetracyclic framework with multiple stereocenters, is a formidable undertaking. numberanalytics.com While a specific total synthesis of Stigmasta-4,22,25-trien-3-one, (22E)- has not been extensively documented in dedicated literature, the general principles of steroid synthesis provide a roadmap for its potential construction. These strategies typically involve the sequential or convergent assembly of the four-ring system (A, B, C, and D rings). numberanalytics.compageplace.de
Key strategies in steroid total synthesis that would be applicable to the stigmastane core include:
Cyclization Reactions: Polyene cyclization, inspired by the biosynthetic pathway of lanosterol (B1674476), is a powerful method for constructing the fused ring system. libretexts.org This involves the acid-catalyzed cyclization of a linear polyene precursor to form the tetracyclic core in a single, stereocontrolled step.
Annulation Reactions: Stepwise construction of the rings through annulation reactions, such as the Robinson annulation, is a classic approach. This method allows for the controlled formation of each ring, building the complexity of the molecule in a more controlled, albeit longer, sequence.
Diels-Alder Reactions: Intramolecular Diels-Alder reactions can be employed to form key ring junctions with high stereocontrol.
Convergent Approaches: Modern synthetic strategies often favor convergent approaches, where different fragments of the molecule are synthesized separately and then coupled together at a late stage. mdpi.com For the stigmastane skeleton, this could involve the synthesis of an A/B ring fragment and a C/D ring fragment, followed by their coupling.
The stereochemical complexity of the stigmastane skeleton, with its numerous chiral centers, necessitates the use of asymmetric synthesis techniques. nih.gov This can involve the use of chiral auxiliaries, chiral catalysts, or starting with a chiral pool material to ensure the formation of the desired enantiomer. libretexts.org
A hypothetical retrosynthetic analysis of the stigmastane skeleton might involve disconnecting the side chain from the D-ring and then breaking down the tetracyclic core into simpler, more accessible building blocks. The successful total synthesis would rely on a carefully orchestrated sequence of reactions to control both the connectivity and the stereochemistry of the final molecule.
Semi-synthetic Modifications of Stigmasta-4,22,25-trien-3-one, (22E)- and Related Sterols
Semi-synthesis, which utilizes naturally abundant sterols as starting materials, is a more common and practical approach for obtaining stigmastane derivatives. Stigmasterol (B192456), a readily available plant sterol, is a frequent precursor for the synthesis of various stigmastane-type compounds, including those with the Δ⁴-3-one functionality characteristic of Stigmasta-4,22,25-trien-3-one, (22E)-. libretexts.orgchemrxiv.org
A key transformation in the semi-synthesis of Stigmasta-4,22-dien-3-one, a closely related analog, from stigmasterol involves the Oppenauer oxidation. This reaction converts the 3β-hydroxyl group of the sterol into a 3-keto group while simultaneously migrating the double bond from the C-5 to the C-4 position to form the α,β-unsaturated ketone.
Table 1: Key Reactions in the Semi-synthesis of Stigmastane Derivatives from Stigmasterol
| Step | Reaction | Reagents and Conditions | Product Feature |
|---|---|---|---|
| 1 | Protection of the C-22 double bond | e.g., Bromination | Prevents unwanted side reactions during oxidation. |
| 2 | Oxidation of the 3β-hydroxyl group | Oppenauer oxidation (e.g., aluminum isopropoxide, acetone) or other selective oxidizing agents. | Forms the 3-keto group and shifts the double bond to the C4-C5 position. |
This semi-synthetic approach offers a more efficient route to the core structure of Stigmasta-4,22,25-trien-3-one, (22E)-. Further modifications to the side chain would then be necessary to introduce the C-25 double bond.
Synthesis of Stereoisomers and Analogs of Stigmasta-4,22,25-trien-3-one, (22E)-
The synthesis of stereoisomers and analogs of Stigmasta-4,22,25-trien-3-one, (22E)- is crucial for understanding the impact of stereochemistry on biological activity. This often involves the stereocontrolled synthesis of the side chain, which can then be attached to a pre-existing steroid nucleus.
For instance, the isolation of (22Z,24S)-Stigmasta-5,22,25-trien-3β-ol, a stereoisomer with a cis (Z) double bond at the C-22 position, highlights the natural occurrence of different geometric isomers. nih.gov The synthesis of such isomers would require stereoselective olefination methods, such as the Wittig reaction or its modifications, to control the geometry of the newly formed double bond.
Achieving regioselectivity and stereoselectivity is paramount in the synthesis of stigmastane derivatives due to the presence of multiple reactive sites. numberanalytics.com
Regioselective reactions aim to modify a specific functional group or position in the molecule while leaving others intact. For example, selective oxidation of the C-3 hydroxyl group without affecting the double bonds in the molecule is a common challenge. This can be achieved by choosing appropriate reagents and reaction conditions. Similarly, functionalization of the side chain without altering the steroid core requires careful planning.
Stereoselective reactions control the three-dimensional arrangement of atoms. In the context of Stigmasta-4,22,25-trien-3-one, (22E)-, this is particularly important for:
The (22E)-double bond: The trans geometry of the double bond between C-22 and C-23 is a defining feature. Its synthesis often relies on methods like the Horner-Wadsworth-Emmons reaction, which typically favors the formation of (E)-alkenes.
The development of new catalytic methods continues to provide more efficient and selective ways to functionalize complex molecules like steroids, enabling the synthesis of a wider range of stereoisomers and analogs.
Development of Novel Derivatives for Structure-Activity Relationship Studies
To explore the biological potential of Stigmasta-4,22,25-trien-3-one, (22E)-, and to understand the relationship between its structure and biological activity (SAR), medicinal chemists synthesize a variety of derivatives. youtube.com These modifications can target different parts of the molecule, including the A-ring, the tetracyclic core, and the side chain.
Table 2: Examples of Derivatization Strategies for SAR Studies of Stigmastane Steroids
| Modification Site | Type of Modification | Potential Impact on Activity |
|---|---|---|
| C-3 Ketone | Reduction to hydroxyl, formation of oximes, hydrazones, or other nitrogen-containing heterocycles. | Altering polarity and hydrogen bonding capacity, potentially influencing receptor binding. |
| Δ⁴ Double Bond | Reduction, epoxidation, or addition reactions. | Modifying the planarity of the A-ring and its electronic properties. |
| Δ²² Double Bond | Reduction, epoxidation, dihydroxylation, or isomerization to the (Z)-isomer. | Changing the conformation and flexibility of the side chain. |
| Δ²⁵ Double Bond | Reduction, hydration, or introduction of other functional groups. | Investigating the importance of the terminal double bond for biological activity. |
By systematically modifying the structure of Stigmasta-4,22,25-trien-3-one, (22E)- and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its effects. This knowledge is invaluable for the design of more potent and selective analogs with potential therapeutic applications. For example, the introduction of oxygenated functions at various positions in the side chain of stigmasterol has been explored to develop agonists for the Liver X Receptor (LXR). youtube.com
Structural Characterization and Elucidation Methodologies of Stigmasta 4,22,25 Trien 3 One, 22e
Advanced Spectroscopic Techniques
Modern spectroscopy is indispensable for piecing together the molecular puzzle of Stigmasta-4,22,25-trien-3-one, (22E)-. Each technique provides unique information about the molecule's carbon skeleton, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete carbon and proton framework of steroidal compounds. Analysis involves both one-dimensional (¹H and ¹³C) and two-dimensional experiments.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For Stigmasta-4,22,25-trien-3-one, (22E)-, key diagnostic signals include:
A singlet in the downfield region (around δ 5.7 ppm) corresponding to the olefinic proton at C-4, which is characteristic of a Δ⁴-3-keto steroid.
Two downfield signals for the olefinic protons on the side chain at C-22 and C-23. asianpubs.org In the closely related compound (22E,24S)-stigmasta-5,22,25-trien-3β-ol, these protons appear as double doublets around δ 5.24 (H-22) and δ 5.17 (H-23). asianpubs.org The large coupling constant between these protons is definitive for the (22E) geometry.
A broad singlet representing two protons (around δ 4.70 ppm) and a singlet for a methyl group (around δ 1.68 ppm), which are characteristic of the isopropenyl group (C-25, C-26, C-27) in the side chain. asianpubs.org
Several signals in the upfield region for the six methyl groups of the molecule (C-18, C-19, C-21, C-27, C-29, and the methyl on the ethyl group at C-24). asianpubs.org
¹³C NMR: The carbon NMR spectrum reveals the total number of carbon atoms and their chemical nature (methyl, methylene, methine, or quaternary). Key resonances for this structure include:
A signal in the far downfield region (around δ 200 ppm) for the ketone carbonyl carbon at C-3.
Multiple signals in the olefinic region (δ 110-170 ppm) corresponding to the six sp²-hybridized carbons of the three double bonds (C-4, C-5, C-22, C-23, C-25, C-26). For the related stigmasta-4,22-dien-3-one, olefinic carbons appear at δ 123.7 (C-4) and in the range of δ 129.4-138.1 for the side chain. The C-5 signal is expected around δ 171 ppm in Δ⁴-3-keto systems.
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, for instance, confirming the coupling between the olefinic H-22 and H-23 protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. This is vital for connecting the different fragments of the molecule, such as linking methyl proton signals to quaternary carbons (like C-10, C-13) and confirming the placement of the side chain on the D-ring at C-17.
Table 1: Representative ¹H and ¹³C NMR Data for the Side Chain of Stigmasta-4,22,25-trien-3-one, (22E)- (based on related compounds)
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| 21 | 1.01 (d) | ~19.0 |
| 22 | 5.24 (dd, J=15.6, 7.6 Hz) | ~138.2 |
| 23 | 5.17 (dd, J=15.6, 7.2 Hz) | ~129.5 |
| 24 | - | ~51.2 |
| 25 | - | ~148.6 |
| 26 | 4.70 (br s) | ~109.5 |
| 27 | 1.68 (s) | ~21.1 |
| 28 | - | ~25.4 |
| 29 | 0.83 (t) | ~12.2 |
Data derived from published values for (22E,24S)-stigmasta-5,22,25-trien-3β-ol. asianpubs.org
Mass spectrometry (MS) provides critical information about the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the precise mass of the parent ion. For Stigmasta-4,22,25-trien-3-one, (22E)-, the exact monoisotopic mass is 408.3392 g/mol , which corresponds to the elemental formula C₂₉H₄₄O. epa.gov This high-precision measurement is essential to distinguish the compound from other isomers or compounds with the same nominal mass.
Fragmentation Pattern: In addition to the molecular ion peak, the mass spectrum shows a characteristic fragmentation pattern that helps to confirm the structure, particularly that of the side chain. Steroids often undergo cleavage at the C17-C20 bond and across the D-ring, with the resulting fragment ions providing evidence for the mass and composition of the side chain. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed in the analysis of sterols and their derivatives. researchgate.net Furthermore, advanced techniques can predict properties like the collision cross section (CCS), which provides information on the ion's shape in the gas phase. uni.lu
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential absorption or rotation of polarized light by a chiral molecule. These techniques are particularly useful for assigning stereochemistry in steroidal ketones. The Δ⁴-3-keto chromophore in Stigmasta-4,22,25-trien-3-one, (22E)- is expected to produce characteristic Cotton effects in the CD spectrum. The sign and intensity of these effects are sensitive to the stereochemical environment, including the conformation of the A-ring and the stereochemistry of the A/B ring junction, allowing for the assignment of absolute configuration based on established empirical rules, such as the Octant Rule.
Stereochemical Considerations for the (22E)- Configuration and C-24 Position
The side chain of Stigmasta-4,22,25-trien-3-one, (22E)- contains two crucial stereochemical features: the geometry of the C-22 double bond and the configuration of the chiral center at C-24.
The (22E)- Configuration: The geometry of the double bond between C-22 and C-23 is unambiguously determined from the ¹H NMR spectrum. A trans or (E) configuration results in a large dihedral angle between the H-22 and H-23 protons, which gives rise to a large coupling constant (J) of approximately 15-16 Hz. asianpubs.org Conversely, a cis or (Z) configuration, which is rare in naturally occurring sterols, would exhibit a much smaller coupling constant of around 11 Hz. rsc.org The observation of a J value of 15.6 Hz in the closely related (22E,24S)-stigmasta-5,22,25-trien-3β-ol confirms the (E) geometry for this double bond. asianpubs.org
The C-24 Position: The stigmastane (B1239390) skeleton features an ethyl group at C-24, making this carbon a chiral center. ebi.ac.uk Determining the absolute stereochemistry at C-24 (either R or S) is a known challenge in sterol chemistry, as the spectroscopic differences between epimers can be subtle. While the related natural product (22E,24S)-stigmasta-5,22,25-trien-3β-ol has been assigned the (24S) configuration, the definitive method for such an assignment often requires the synthesis of both the (24S) and (24R) standards. rsc.orgresearchgate.netnih.gov By comparing the high-field ¹H and ¹³C NMR data of the natural product with those of the synthetic epimers, a conclusive assignment can be made. nih.gov
Crystallographic Analysis of Stigmasta-4,22,25-trien-3-one, (22E)- and its Derivatives
X-ray crystallography provides the most definitive and unambiguous proof of a molecule's three-dimensional structure, including the relative and absolute stereochemistry of all chiral centers. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise position of each atom in the crystal lattice.
To date, a search of the available scientific literature and structural databases indicates that a crystal structure for Stigmasta-4,22,25-trien-3-one, (22E)- has not been reported. Obtaining suitable crystals of natural products can be challenging due to limited sample availability or inherent difficulties in inducing crystallization. Should a crystal structure be determined in the future, it would serve to unequivocally confirm the structural and stereochemical assignments previously made through the spectroscopic and chiroptical methods described above.
Biological Activities and Mechanistic Investigations of Stigmasta 4,22,25 Trien 3 One, 22e
In Vitro Cellular Activity Studies
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Stigmasta-4,22,25-trien-3-one, (22E)- has been the subject of investigation for its potential as an anticancer agent, with studies demonstrating its cytotoxic effects against various cancer cell lines. Research indicates that this compound inhibits the proliferation of human breast cancer (MCF-7) cells by targeting specific cellular pathways that regulate cell growth. Furthermore, in vitro studies have determined its IC50 value against HeLa (cervical cancer) cells to be approximately 31.43 µg/mL, indicating significant potency.
A structurally similar compound, stigmasta-4,22-dien-3-one, has also shown notable cytotoxicity against the human HT1080 fibrosarcoma cell line, with a reported IC50 of 0.3 mM. medchemexpress.com The anticancer activity of these compounds is believed to involve the induction of apoptosis in cancer cells, which is triggered by mitochondrial permeabilization and the subsequent activation of caspases.
The parent compound, stigmasterol (B192456), has demonstrated broad-spectrum anticancer properties against a range of tumor cell lines, including ovarian, breast, and cervical cancers. nih.gov For instance, in ovarian cancer cells (ES2 and OV90), stigmasterol treatment has been shown to activate pro-apoptotic proteins and stimulate the cleavage of caspase-3 and caspase-9. nih.gov
| Compound | Cell Line | Effect | IC50 Value |
|---|---|---|---|
| Stigmasta-4,22,25-trien-3-one, (22E)- | HeLa (Cervical Cancer) | Cytotoxic | ~31.43 µg/mL |
| Stigmasta-4,22,25-trien-3-one, (22E)- | MCF-7 (Breast Cancer) | Inhibition of proliferation | Not Reported |
| Stigmasta-4,22-dien-3-one | HT1080 (Fibrosarcoma) | Cytotoxic | 0.3 mM medchemexpress.com |
Antioxidant Mechanisms and Cellular Pathways
Stigmasta-4,22,25-trien-3-one, (22E)- is reported to exhibit antioxidant activity by scavenging free radicals, which suggests its potential in mitigating oxidative stress-related cellular damage. While detailed mechanistic studies on this specific compound are limited, the antioxidant properties of the broader class of phytosterols (B1254722), including the parent compound stigmasterol, are well-documented.
Stigmasterol has been shown to enhance the activities of key antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD). nih.gov By bolstering these endogenous antioxidant defenses, stigmasterol can help to reduce the levels of reactive oxygen species (ROS) within cells, thereby protecting against oxidative damage to DNA, proteins, and lipids. nih.gov The suppression of oxidative stress by stigmasterol is also linked to its neuroprotective and antitumor activities. nih.gov
Anti-inflammatory Modulations at the Cellular Level
While direct studies on the anti-inflammatory effects of Stigmasta-4,22,25-trien-3-one, (22E)- are not extensively available, research on the related compound stigmasterol provides insights into potential mechanisms. Stigmasterol has demonstrated significant anti-inflammatory and immunomodulatory activities. nih.gov It has been shown to decrease the release of pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, stigmasterol can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory pathway. nih.gov
A similar compound, stigmasta-3,5-dien-7-one, isolated from Phragmitis rhizoma, has been shown to be a negative regulator of lipopolysaccharide (LPS)-induced inflammation in macrophages. It effectively reduces the levels of nitric oxide (NO), prostaglandin (B15479496) E2, and pro-inflammatory cytokines by blocking the nuclear factor-kappa B (NF-κB) signaling pathway.
Enzyme Inhibition and Receptor Modulation Assays
Stigmasta-4,22,25-trien-3-one, (22E)- has been shown to possess anti-androgenic effects, which are thought to arise from its ability to modulate the activity of enzymes that are crucial for cell metabolism and proliferation. It has been reported to inhibit androgen receptor pathways.
Molecular docking studies on the parent compound, stigmasterol, have indicated that it can bind stably to the active sites of protein tyrosine kinases (PTKs) and epidermal growth factor receptor kinase (EGFRK), suggesting a potential mechanism for its anticancer effects. nih.gov The derivatization of stigmasterol has also yielded compounds with enhanced cytotoxic activity, such as 5,6-Epoxystigmast-22-en-3β-ol and stigmast-5-ene-3β,22,23-triol, which have shown improved efficacy against breast cancer cell lines compared to the parent compound. nih.gov
In Vivo (Non-human) Biological Model Systems
Evaluation in Animal Models for Specific Biological Endpoints
The anti-androgenic properties of Stigmasta-4,22,25-trien-3-one, (22E)- have been evaluated in animal models. These studies have reported that the compound can lead to a reduction in prostate size and an improvement in urinary function, suggesting its potential for the management of androgen-dependent conditions such as benign prostatic hyperplasia (BPH).
While the prompt mentioned hypoglycemic activity in dogs as an example, no specific studies on the hypoglycemic effects of Stigmasta-4,22,25-trien-3-one, (22E)- were identified in the search results. However, the parent compound, stigmasterol, has been investigated for its anti-diabetic effects and has been shown to reduce fasting glucose and serum insulin (B600854) levels in relevant models. nih.gov
Pharmacodynamic Profiling in Non-human Systems (e.g., anti-prion activity in mouse models)
No data is available on the pharmacodynamic properties of Stigmasta-4,22,25-trien-3-one, (22E)-, specifically concerning its anti-prion activity in mouse models.
Structure-Activity Relationship (SAR) Studies for Stigmasta-4,22,25-trien-3-one, (22E)- and its Analogs
There are no published structure-activity relationship studies for Stigmasta-4,22,25-trien-3-one, (22E)- and its analogs in the context of anti-prion activity or other biological effects.
Molecular Mechanisms of Action of Stigmasta-4,22,25-trien-3-one, (22E)-
The molecular mechanisms of action for Stigmasta-4,22,25-trien-3-one, (22E)- have not been elucidated in the available scientific literature.
Metabolic Pathways and Biotransformation of Stigmasta 4,22,25 Trien 3 One, 22e
Enzymatic Transformations and Metabolite Identification in Biological Systems
The enzymatic transformation of stigmastane-type steroids is a key process in their metabolism. While direct studies on Stigmasta-4,22,25-trien-3-one, (22E)- are limited, research on analogous compounds reveals the types of enzymatic reactions that can occur. In steroid-degrading bacteria, the initial steps of phytosterol catabolism involve oxidation and side-chain cleavage.
For instance, in the denitrifying bacterium Sterolibacterium denitrificans, the degradation of stigmasterol (B192456) involves an oxygenase-independent pathway. A key intermediate, stigmast-1,4-diene-3-one, which is structurally similar to Stigmasta-4,22,25-trien-3-one, (22E)-, undergoes desaturation. nih.gov A flavin radical desaturase catalyzes the oxidation of this intermediate to form a conjugated (22,24)-diene. nih.gov This reaction involves two flavin semiquinones abstracting hydrogen atoms from the substrate. nih.gov Following this, a molybdenum-dependent steroid C26 dehydrogenase facilitates the hydroxylation of the terminal C26 position. nih.gov This oxygen-independent hydroxylation mechanism is a critical step in the degradation of steroids with a C22 double bond. nih.gov
In Mycobacterium species, which are extensively studied for steroid biotransformation, a series of enzymes are involved in side-chain degradation. nih.gov These include hydroxyacyl-CoA dehydrogenases, aldolases, and reductases that sequentially break down the phytosterol side chain. nih.gov The transcriptional levels of enzymes like 3-ketosteroid-Δ1-dehydrogenase (KstD) and cholesterol-metabolizing enzyme (ChoM2) are often upregulated in the presence of phytosterols (B1254722), indicating their central role in the degradation cascade. nih.gov
The table below summarizes metabolites identified from the transformation of related stigmastane (B1239390) steroids.
| Precursor Compound | Transforming Organism/System | Identified Metabolites |
| Stigmasterol | Mycobacterium sp. BCS 396 (genetically modified) | 4,22-Stigmastadien-3-one, 6β-hydroxy-4,22-stigmastadien-3-one, 26-hydroxy-4,22-stigmastadien-3-one, 3-oxo-4,22-stigmastadien-26-oic acid methyl ester, 3-oxo-1,4,22-stigmastatrien-26-oic acid methyl ester nih.gov |
| Stigmast-1,4-diene-3-one | Sterolibacterium denitrificans | Conjugated (22,24)-diene intermediate nih.gov |
Role of Microbial Biotransformation
Microbial systems, particularly bacteria of the genus Mycobacterium, are highly efficient at transforming phytosterols into valuable steroid intermediates. These biotransformations are of significant interest for the pharmaceutical industry.
A genetically modified strain of Mycobacterium sp. (BCS 396) has been utilized to transform stigmasterol into various 26-oxidized metabolites. nih.gov This process yields compounds such as 4,22-stigmastadien-3-one, which is a direct analog of Stigmasta-4,22,25-trien-3-one, (22E)- lacking the C25 double bond. nih.gov The biotransformation by this Mycobacterium strain also introduces hydroxyl and carboxyl groups at different positions on the steroid nucleus and side chain, demonstrating the versatility of its enzymatic machinery. nih.gov Specifically, the transformation of stigmasterol yielded metabolites hydroxylated at the 6β and 26 positions, as well as the corresponding 26-oic acid methyl esters. nih.gov
Studies on Mycobacterium neoaurum have shed light on the metabolic switch between different steroid degradation subpathways, namely the C19 and C22 pathways. nih.gov The accumulation of byproducts versus the desired end product, androst-1,4-diene-3,17-dione (ADD), is influenced by the expression levels of key enzymes. nih.gov By manipulating the genes for enzymes like aldolase (B8822740) Sal and a dual-role reductase (OpccR), it is possible to direct the metabolic flux towards a specific outcome, thereby eliminating unwanted byproducts and increasing the yield of the target steroid. nih.gov This highlights the potential for metabolic engineering to control the biotransformation of complex steroids.
The table below details specific microbial biotransformation products from stigmasterol.
| Microorganism | Substrate | Key Transformation Products |
| Mycobacterium sp. BCS 396 | Stigmasterol | 4,22-Stigmastadien-3-one, 6β-hydroxy-4,22-stigmastadien-3-one, 26-hydroxy-4,22-stigmastadien-3-one nih.gov |
| Mycobacterium neoaurum NRRL B-3805 | Phytosterol | Androst-1,4-diene-3,17-dione (ADD), 20-hydroxymethyl pregn-1,4-diene-3-one (1,4-HBC) nih.gov |
Degradation Pathways of Stigmasta-4,22,25-trien-3-one, (22E)-
The degradation of Stigmasta-4,22,25-trien-3-one, (22E)-, is expected to follow pathways similar to other phytosterols, which primarily involve the oxidative degradation of the side chain and modification of the steroid nucleus.
In anaerobic bacteria like Sterolibacterium denitrificans, the degradation of stigmasterol, a precursor to the compound of interest, proceeds through an oxygen-independent pathway. nih.gov This pathway is initiated after the formation of a dienone structure in the A and B rings of the steroid. nih.gov A crucial step is the introduction of a double bond at C24 by a desaturase, which facilitates the subsequent hydroxylation at C26. nih.gov This circumvents the need for molecular oxygen, which is a common feature of aerobic steroid degradation. nih.gov
In aerobic organisms, and also under conditions of thermal stress, steroid degradation often involves oxidation. The structural features of stigmasterol, such as its double bonds, make it susceptible to oxidation, which can lead to a variety of oxidized derivatives. researchgate.net While this information pertains to thermal degradation, it suggests that the double bonds in Stigmasta-4,22,25-trien-3-one, (22E)-, particularly the conjugated system in the A-ring and the double bonds in the side chain, are likely sites for initial oxidative attack during biological degradation. The degradation pathways in Mycobacterium ultimately lead to the complete cleavage of the side chain and the opening of the steroid rings, funneling the carbon into the central metabolism of the cell. nih.gov
Advanced Analytical Techniques for Detection and Quantification of Stigmasta 4,22,25 Trien 3 One, 22e
Chromatographic Separations for Complex Matrices
Chromatographic techniques are indispensable for isolating Stigmasta-4,22,25-trien-3-one, (22E)- from the intricate mixture of compounds typically found in plant extracts. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analyte and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like steroids. For the analysis of stigmastane-type steroids, a derivatization step is often employed to increase their volatility and improve chromatographic behavior.
Research Findings:
While specific GC-MS parameters for Stigmasta-4,22,25-trien-3-one, (22E)- are not extensively documented in publicly available literature, methods for the analysis of structurally similar compounds, such as stigmasta-4,22-dien-3,6-dione, provide valuable insights. The fragmentation patterns of these compounds are key to their identification. Common fragmentation pathways for stigmastane-type steroids involve the cleavage of the side-chain and characteristic losses from the steroid nucleus. For instance, the fragmentation of stigmasta-4,22-diene-3,6-dione often results in a prominent ion corresponding to the loss of the side chain.
A typical GC-MS analysis of triterpenoids and steroids from plant extracts would involve a non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane. The temperature program would be optimized to ensure the separation of various components. The mass spectrometer is typically operated in electron ionization (EI) mode, and the resulting mass spectra are compared with spectral libraries for compound identification.
Table 1: Illustrative GC-MS Parameters for Steroid Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temp 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Note: This table represents typical parameters and may require optimization for the specific analysis of Stigmasta-4,22,25-trien-3-one, (22E)-.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of steroids without derivatization.
Research Findings:
The analysis of Callicarpa species, the genus from which Stigmasta-4,22,25-trien-3-one, (22E)- is isolated, has been performed using LC-MS. nih.gov These studies often employ reversed-phase chromatography with a C18 column. The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.
Table 2: Illustrative LC-MS/MS Parameters for Steroid Analysis
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS1 Scan Range | m/z 100-1000 |
| MS/MS | Multiple Reaction Monitoring (MRM) |
Note: This table represents typical parameters and would require optimization and determination of specific MRM transitions for Stigmasta-4,22,25-trien-3-one, (22E)-.
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of the absolute or relative concentration of a compound in a sample without the need for an identical standard for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Research Findings:
For the quantitative analysis of Stigmasta-4,22,25-trien-3-one, (22E)-, a specific, well-resolved proton (¹H) or carbon (¹³C) signal unique to the molecule would be selected for integration. An internal standard with a known concentration and a simple NMR spectrum that does not overlap with the analyte signals is added to the sample. By comparing the integral of the analyte's signal to the integral of a known signal from the internal standard, the concentration of the analyte can be accurately calculated.
Key considerations for accurate qNMR include ensuring complete relaxation of the nuclei between pulses, which may require longer relaxation delays (D1), and careful selection of a non-overlapping signal for integration. While specific ¹H and ¹³C NMR data for Stigmasta-4,22,25-trien-3-one, (22E)- are not widely published, the general methodology for qNMR of triterpenoids and steroids is well-established.
Table 3: Key Parameters for qNMR Analysis
| Parameter | Consideration |
| Solvent | Deuterated solvent that completely dissolves both the sample and internal standard. |
| Internal Standard | High purity, known concentration, chemically inert, and signals do not overlap with the analyte. |
| Pulse Angle | Typically 90° for maximum signal intensity. |
| Relaxation Delay (D1) | Should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. |
| Number of Scans | Sufficient to achieve an adequate signal-to-noise ratio for accurate integration. |
Chemometric Approaches for Profiling and Authentication
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of natural products, chemometric analysis of chromatographic or spectroscopic data can be used for sample classification, authentication, and identification of marker compounds.
Research Findings:
For the analysis of complex extracts like those from Callicarpa species, chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be applied to the data obtained from techniques like LC-MS or NMR. nih.gov
When applied to the LC-MS data of Callicarpa extracts, these chemometric tools can help in identifying the specific ions (and therefore compounds) that are most responsible for the differentiation between samples. This approach could be used to identify Stigmasta-4,22,25-trien-3-one, (22E)- as a potential chemical marker for Callicarpa giraldiana if its presence and abundance are unique to this species compared to others.
Future Research Directions and Applications of Stigmasta 4,22,25 Trien 3 One, 22e
Elucidation of Novel Biosynthetic Enzymes and Genes
The biosynthetic pathway of Stigmasta-4,22,25-trien-3-one, (22E)- has not been fully elucidated. However, it is hypothesized to be derived from the well-established phytosterol biosynthesis pathway. researchgate.net Future research should focus on identifying the specific enzymes and corresponding genes responsible for its formation in organisms like Callicarpa giraldiana.
A key area of investigation would be the identification of the desaturase enzyme responsible for the introduction of the double bond at the C-25 position. The biosynthesis of the closely related compound, stigmasterol (B192456), involves a C-22 desaturase, typically a cytochrome P450 enzyme from the CYP710A family, which converts β-sitosterol to stigmasterol. researchgate.net It is plausible that a similar, yet distinct, enzyme is responsible for the Δ²⁵-desaturation in the biosynthesis of Stigmasta-4,22,25-trien-3-one, (22E)-.
Furthermore, the conversion of a 3β-hydroxyl group, common in precursor phytosterols (B1254722) like stigmasterol, to the 3-keto group found in Stigmasta-4,22,25-trien-3-one, (22E)- is another critical step. This oxidation is likely catalyzed by a specific dehydrogenase enzyme.
Future research could employ a combination of transcriptomics and genomics on Callicarpa giraldiana to identify candidate genes for these enzymatic steps. Heterologous expression of these candidate genes in microbial systems, followed by in vitro enzyme assays with potential precursors, would be a definitive strategy to confirm their function.
Table 1: Potential Key Enzymes in the Biosynthesis of Stigmasta-4,22,25-trien-3-one, (22E)-
| Enzymatic Step | Hypothesized Enzyme Class | Potential Substrate | Significance for Future Research |
| C-25 Desaturation | Cytochrome P450 Desaturase | Stigmasta-4,22-dien-3-one | Identification of a novel desaturase with unique substrate specificity. |
| C-3 Oxidation | 3β-Hydroxysteroid Dehydrogenase | Stigmasta-4,22,25-trien-3β-ol | Understanding the final steps in the formation of the ketone functionality. |
Development of Targeted Chemical Synthesis Methods
The limited availability of Stigmasta-4,22,25-trien-3-one, (22E)- from natural sources necessitates the development of efficient and targeted chemical synthesis methods to enable further biological and pharmacological investigation. While no specific synthesis for this compound is currently reported, strategies can be devised based on the synthesis of related stigmastane (B1239390) derivatives. nih.gov
A plausible synthetic route could start from the readily available phytosterol, stigmasterol. The synthesis would likely involve a multi-step process, including:
Oxidation of the 3β-hydroxyl group: This can be achieved using various oxidizing agents to form the corresponding 3-keto group.
Introduction of the Δ⁴ double bond: This is a common transformation in steroid chemistry.
Creation of the Δ²⁵ double bond: This represents the most significant challenge. It might be approached through selective functionalization of the side chain, potentially involving a series of protection, elimination, and deprotection steps.
An alternative approach could be biocatalytic synthesis, which has been successfully used to produce related compounds like stigmast-4-en-3-one from β-sitosterol using Rhodococcus species. nih.govresearchgate.net Future research could explore the potential of engineered microorganisms or isolated enzymes to perform the specific desaturation and oxidation reactions required to produce Stigmasta-4,22,25-trien-3-one, (22E)-.
Table 2: Potential Strategies for the Chemical Synthesis of Stigmasta-4,22,25-trien-3-one, (22E)-
| Synthetic Approach | Starting Material | Key Transformations | Potential Advantages |
| Semi-synthesis | Stigmasterol | Oxidation, Isomerization, Side-chain modification | Utilizes an abundant natural precursor. |
| Biocatalysis | β-Sitosterol or other phytosterols | Enzymatic oxidation and desaturation | High selectivity and milder reaction conditions. |
Exploration of Undiscovered Biological Activities in Non-human Models
The biological activity of Stigmasta-4,22,25-trien-3-one, (22E)- remains largely unexplored. However, the known biological activities of its source genus, Callicarpa, and structurally related steroids provide a strong rationale for future investigations. nih.gov Extracts from Callicarpa species have been reported to possess anti-inflammatory, antibacterial, antifungal, and cytotoxic properties. nih.govresearchgate.net
Furthermore, other stigmastane derivatives have demonstrated a range of biological effects. For instance, Stigmasta-4,22-dien-3-one has shown cytotoxicity against human tumor cell lines and antitubercular activity. medchemexpress.com Stigmasterol, a likely precursor, exhibits anti-inflammatory, antioxidant, and neuroprotective properties. researchgate.netmdpi.com
Future research should therefore focus on screening Stigmasta-4,22,25-trien-3-one, (22E)- for a variety of biological activities in non-human models. Initial in vitro studies could assess its:
Cytotoxicity: Against a panel of cancer cell lines.
Anti-inflammatory activity: By measuring its effect on inflammatory markers in cell-based assays.
Antimicrobial activity: Against a range of pathogenic bacteria and fungi.
Enzyme inhibitory activity: Targeting enzymes involved in various diseases.
Promising in vitro results should be followed by in vivo studies in animal models to evaluate efficacy and preliminary safety.
Potential for Stigmasta-4,22,25-trien-3-one, (22E)- as a Research Probe
Steroid derivatives are valuable tools in chemical biology and can be developed as research probes to study biological processes and molecular targets. nih.gov Given its unique steroidal structure, Stigmasta-4,22,25-trien-3-one, (22E)- has the potential to be chemically modified and utilized as a research probe.
Future research could focus on synthesizing derivatives of Stigmasta-4,22,25-trien-3-one, (22E)- that incorporate:
Fluorescent tags: To visualize its subcellular localization and interaction with potential protein targets.
Photo-affinity labels: To covalently link to and identify its binding partners within a cell.
Biotin tags: For affinity purification of its target proteins.
Such probes could be instrumental in elucidating the mechanism of action of this compound and discovering novel protein-ligand interactions. The development of these research tools would be highly dependent on the successful establishment of a reliable synthetic route for the parent compound. The insights gained from using Stigmasta-4,22,25-trien-3-one, (22E)- as a research probe could pave the way for the design of new therapeutic agents. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers verify the identity and purity of Stigmasta-4,22,25-trien-3-one for experimental use?
- Methodology : Use a combination of analytical techniques:
- HPLC with a purity threshold ≥98% (required for content测定) to quantify impurities .
- 1H-NMR and mass spectrometry (MS) for structural confirmation, as these methods are provided with the compound by suppliers for validation .
- Cross-reference spectral data with published literature (e.g., J. Braz. Chem. Soc. 2004 for NMR/MS assignments) .
Q. What are the optimal storage conditions to prevent degradation of Stigmasta-4,22,25-trien-3-one?
- Protocol : Store at 2–8°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles to maintain stability .
- Validation : Regularly perform stability checks via HPLC to monitor degradation products, especially if used for long-term studies .
Q. How should researchers address chromatographic anomalies (e.g., multiple peaks) when using this compound as a reference standard?
- Troubleshooting :
- Confirm solvent compatibility and ensure mobile phases are free from contaminants (e.g., use LC-MS grade solvents) .
- Check column integrity and instrument parameters (e.g., detector attenuation, run time) to rule out technical artifacts .
- Compare results with supplier-provided chromatograms to identify deviations .
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating the bioactivity of Stigmasta-4,22,25-trien-3-one in plant-derived systems?
- Design :
- Isolation : Replicate extraction protocols from Porcelia macrocarpa (Annonaceae), the natural source, using ethanol followed by chromatographic purification .
- Bioassays : Screen for antiproliferative or antimicrobial activity using cell lines (e.g., cancer cells) or microbial models, cross-referencing with structurally related stigmastanes (e.g., stigmasterol) .
Q. How can conflicting data on the stereochemistry of the 22E double bond be resolved?
- Analytical Approach :
- Use NOESY/ROESY NMR to confirm the trans (E) configuration at C22, as reported in the original isolation study .
- Compare experimental optical rotation values with literature to detect batch-to-batch variability .
- Contradiction Management : If discrepancies arise, validate results using independent synthetic standards or computational modeling (e.g., DFT calculations) .
Q. What methodologies are suitable for studying the compound’s role in plant steroid biosynthesis pathways?
- Experimental Workflow :
- Isotopic Labeling : Incorporate ¹³C-labeled precursors (e.g., mevalonate) in plant cell cultures to track metabolic flux .
- Enzyme Assays : Test activity of putative biosynthetic enzymes (e.g., cytochrome P450s) using recombinant systems .
Methodological Best Practices
Q. How should researchers ensure reproducibility when using Stigmasta-4,22,25-trien-3-one across different laboratories?
- Standardization :
- Adopt supplier-provided protocols for sample preparation (e.g., drying conditions, solvent reconstitution) .
- Share raw spectral data (NMR, MS) in supplementary materials to enable cross-lab verification .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in bioactivity studies?
- Analysis Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
